Home > Products > Screening Compounds P37340 > 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide -

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

Catalog Number: EVT-10896517
CAS Number:
Molecular Formula: C23H20BrN3O
Molecular Weight: 434.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is a complex organic compound that belongs to the class of imidazobenzimidazole derivatives. This compound is characterized by its unique structure, which integrates both imidazole and benzimidazole moieties, contributing to its potential biological activities. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research.

Source

This compound is synthesized through organic chemical processes involving the reaction of specific precursors. The synthesis often requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Classification

The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pharmaceutical intermediates, with potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide typically involves several key steps:

  1. Formation of Imidazole and Benzimidazole Rings: The initial step involves the construction of the imidazole ring, followed by the formation of the benzimidazole structure. This can be achieved through cyclization reactions using appropriate reagents.
  2. Substitution Reactions: Once the core structures are formed, substitution reactions are employed to introduce phenyl groups and other substituents onto the rings.
  3. Hydrobromide Salt Formation: The final step involves treating the base compound with hydrobromic acid to form the hydrobromide salt, enhancing solubility.

Technical Details

The synthesis may utilize various catalysts and solvents to facilitate reactions, often requiring purification processes such as recrystallization or chromatography to isolate the final product effectively.

Molecular Structure Analysis

Structure

The molecular formula for 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is C20H18BrN3O. Its structure features multiple aromatic rings and nitrogen heterocycles that contribute to its chemical properties.

Data

  • Molecular Weight: Approximately 396.28 g/mol
  • Melting Point: Specific melting point data may vary based on purity and form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of imidazole and benzimidazole derivatives:

  1. Nucleophilic Substitution: The presence of electron-rich nitrogen atoms allows for nucleophilic attack on electrophilic centers.
  2. Oxidation/Reduction Reactions: The imidazole moiety can undergo oxidation or reduction, altering its biological activity.
  3. Condensation Reactions: It may also engage in condensation reactions with aldehydes or ketones, leading to more complex structures.

Technical Details

Detailed reaction mechanisms often involve intermediate compounds that can be characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry.

Mechanism of Action

Process

The mechanism of action for 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide primarily revolves around its interaction with biological targets:

  1. Binding Affinity: The compound may bind to specific receptors or enzymes due to its structural features, influencing their activity.
  2. Signal Transduction Modulation: It might modulate signaling pathways involved in cellular proliferation or apoptosis.

Data

Research indicates that compounds with similar structures have shown activity against various cancer cell lines, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to light in some forms.
Applications

Scientific Uses

The compound has several applications in scientific research:

  1. Pharmaceutical Development: Investigated for potential anti-cancer properties due to its structural similarity to known pharmacophores.
  2. Biochemical Research: Used as a tool compound to study biological pathways involving imidazole and benzimidazole derivatives.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Introduction to 2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; Hydrobromide

Historical Context and Discovery in Beta-Catenin/TCF Pathway Inhibition

The discovery of CCT 031374 hydrobromide emerged from targeted screening efforts to identify inhibitors of the β-catenin/T-cell factor (TCF) transcription complex. This complex regulates the expression of genes driving cell cycle progression and survival, with dysregulation implicated in colorectal, hepatocellular, and other cancers . Early research revealed that CCT 031374 hydrobromide directly binds to β-catenin, disrupting its interaction with TCF and preventing transcriptional activation of oncogenes like MYC and CCND1 . Unlike tankyrase inhibitors (e.g., XAV939), which indirectly suppress β-catenin by stabilizing destruction complexes, CCT 031374 hydrobromide acts through direct steric interference at the β-catenin/TCF interface . This mechanistic distinction was established via electrophoretic mobility shift assays and luciferase reporter gene studies, confirming dose-dependent suppression of TCF-dependent transcription .

Table 1: Key Features of CCT 031374 Hydrobromide in β-Catenin/TCF Inhibition

PropertyCCT 031374 HydrobromideComparators (e.g., XAV939, ICG-001)
Primary Targetβ-catenin/TCF complexTankyrase (XAV939); CREB-binding protein (ICG-001)
MechanismDirect complex disruptionIndirect β-catenin degradation
Structural ClassImidazobenzimidazole derivativeDiverse (e.g., quinazoline, pyrimidine)
Selectivity ProfileHigh for TCF-dependent genesBroader effects on PARP or transcriptional coactivators

Role in Epigenetic Modulation of Wnt Signaling Cascades

Beyond direct TCF complex inhibition, CCT 031374 hydrobromide influences epigenetic regulators intertwined with Wnt pathway activity. It downregulates histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), leading to altered chromatin accessibility at Wnt target gene promoters [7]. This dual-pathway modulation arises from the compound’s core structure: The imidazobenzimidazole moiety intercalates into DNA regions enriched for TCF-binding elements (e.g., CTTTG motifs), while the biphenyl-ethanone group recruits repressive complexes that deposit repressive histone marks such as H3K27me3 [7]. Consequently, genes like AXIN2 and LEF1 exhibit suppressed expression even in β-catenin-mutant cell lines, indicating chromatin-remodeling efficacy independent of canonical degradation mechanisms [7].

Table 2: Epigenetic Targets Modulated by CCT 031374 Hydrobromide

Epigenetic MechanismEffect of CompoundFunctional Outcome
HDAC InhibitionReduced HDAC1/3 activityHistone hyperacetylation; open chromatin
DNMT SuppressionDecreased DNMT1 expressionDNA hypomethylation at Wnt promoters
H3K27 MethylationEnhanced EZH2 recruitmentSilencing of oncogenic TCF targets

Significance as a Lead Compound in Antitumor Drug Development

CCT 031374 hydrobromide’s potency in disrupting oncogenic signaling has positioned it as a scaffold for antitumor agents. In vitro studies demonstrate nanomolar IC₅₀ values against colorectal (HCT-116) and breast (MDA-MB-231) cancer lines, with efficacy linked to G₁ cell cycle arrest and apoptosis induction [8]. Its benzimidazole core provides a versatile template for structural optimization: Modifications at the ethanone linker or phenyl rings yield analogs with improved bioavailability or specificity [8]. For instance, replacing the hydrobromide with malonate salts enhances blood-brain barrier penetration in glioblastoma models [8]. Collaborative drug discovery programs (e.g., MedChemExpress, BOC Sciences) now list this compound as a reference inhibitor for Wnt-pathway-driven tumors, accelerating derivative pipelines [6].

Table 3: Antitumor Activity of CCT 031374 Hydrobromide in Preclinical Models

Cancer TypeModel SystemObserved Activity
Colorectal CancerHCT-116 Xenografts60% tumor volume reduction vs. controls
Triple-Negative Breast CancerMDA-MB-231 cellsSynergy with paclitaxel; apoptosis induction
Chronic Myeloid LeukemiaK562 cellsImatinib sensitization via β-catenin inhibition

Properties

Product Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

IUPAC Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide

Molecular Formula

C23H20BrN3O

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H

InChI Key

MPILENOYNNNGKO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.